molecular formula C17H19ClN2O2 B3069891 (6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine CAS No. 1000347-99-8

(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine

Cat. No.: B3069891
CAS No.: 1000347-99-8
M. Wt: 318.8 g/mol
InChI Key: BFJYFFAZTRRBSD-UHFFFAOYSA-N
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Description

(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a dioxolo ring, which can enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxolo ring and the chlorination step. The final step involves the attachment of the cyclopentylmethyl-amine group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for biochemical research.

Medicine

In medicine, this compound has potential therapeutic applications. Its quinoline core is known for its antimicrobial and anticancer properties, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the design of innovative products.

Mechanism of Action

The mechanism of action of (6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound can bind to specific proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler compound with a similar core structure but lacking the dioxolo ring and cyclopentylmethyl-amine group.

    Chloroquine: A well-known antimalarial drug with a quinoline core, but different substituents.

    Cyclopentylamine: A simpler amine compound without the quinoline and dioxolo components.

Uniqueness

(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine is unique due to its combination of a quinoline core, a dioxolo ring, and a cyclopentylmethyl-amine group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-1-cyclopentylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c18-17-13(9-19-8-11-3-1-2-4-11)5-12-6-15-16(22-10-21-15)7-14(12)20-17/h5-7,11,19H,1-4,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJYFFAZTRRBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNCC2=C(N=C3C=C4C(=CC3=C2)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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